molecular formula C7H13ClO2 B1583475 Isobutyl (S)-2-chloropropionate CAS No. 83261-15-8

Isobutyl (S)-2-chloropropionate

Cat. No.: B1583475
CAS No.: 83261-15-8
M. Wt: 164.63 g/mol
InChI Key: AEEGJNJYJCGJFZ-LURJTMIESA-N
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Description

Isobutyl (S)-2-chloropropionate is an organic compound that belongs to the class of esters It is characterized by the presence of an isobutyl group attached to the ester functional group, with a chlorine atom on the second carbon of the propionate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl (S)-2-chloropropionate typically involves the esterification of (S)-2-chloropropionic acid with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(S)-2-chloropropionic acid+isobutanolH2SO4Isobutyl (S)-2-chloropropionate+H2O\text{(S)-2-chloropropionic acid} + \text{isobutanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} (S)-2-chloropropionic acid+isobutanolH2​SO4​​Isobutyl (S)-2-chloropropionate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom in this compound can be substituted by nucleophiles, such as hydroxide ions, leading to the formation of (S)-2-hydroxypropionate.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Hydroxy esters or other substituted derivatives.

Scientific Research Applications

Isobutyl (S)-2-chloropropionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Isobutyl (S)-2-chloropropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The chlorine atom can also influence the reactivity and interaction of the compound with biological molecules.

Comparison with Similar Compounds

    Isobutyl acetate: Another ester with similar structural features but different functional groups.

    Isobutyl alcohol: The alcohol counterpart of the ester.

    (S)-2-chloropropionic acid: The acid precursor used in the synthesis of Isobutyl (S)-2-chloropropionate.

Uniqueness: this compound is unique due to the presence of both the isobutyl group and the chlorine atom on the propionate chain. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

2-methylpropyl (2S)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGJNJYJCGJFZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892242
Record name Isobutyl (S)-2-chloropropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83261-15-8
Record name Propanoic acid, 2-chloro-, 2-methylpropyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83261-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl (S)-2-chloropropionate
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Record name Isobutyl (S)-2-chloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl (S)-2-chloropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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